Isoleucylleucine is a dipeptide composed of two amino acids: isoleucine and leucine. Its molecular formula is , and it is often encountered in the form of trifluoroacetic acid salt to enhance its stability and solubility. This compound plays a significant role in various biological processes and has applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Isoleucylleucine is derived from the essential amino acids isoleucine and leucine, both of which are crucial for protein biosynthesis in humans and other organisms. Isoleucine cannot be synthesized by the human body, necessitating its inclusion in the diet. In plants, isoleucine can be synthesized from threonine and methionine, while in bacteria, it is produced through pathways involving pyruvate and leucine biosynthesis enzymes .
Isoleucylleucine belongs to the class of branched-chain amino acids, which includes leucine and valine. It is classified as a non-polar, uncharged amino acid at physiological pH due to its hydrophobic side chains. This classification influences its role in protein structure and function, particularly in maintaining hydrophobic interactions within proteins .
The synthesis of isoleucylleucine typically involves peptide coupling techniques. The standard method employs Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino groups, allowing for stepwise assembly of the dipeptide. The final product is treated with trifluoroacetic acid to yield the trifluoroacetic acid salt form, enhancing solubility and stability.
In industrial settings, automated peptide synthesizers are used to scale up production. High-performance liquid chromatography (HPLC) is employed for purification purposes. The synthesis process must be carefully controlled to ensure high yields and purity of the final product.
Isoleucylleucine has a complex molecular structure characterized by its specific arrangement of atoms. The structural formula includes two amino acid residues linked via a peptide bond.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.35 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid; 2,2,2-trifluoroacetic acid |
| InChI Key | HGOSTIDMEUANHK-PUBMXKGKSA-N |
This structure allows for specific interactions with biological macromolecules.
Isoleucylleucine trifluoroacetic acid salt can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. For example, oxidation may yield various oxides depending on the oxidizing agent used.
The mechanism of action for isoleucylleucine involves its interaction with proteins and enzymes within biological systems. The presence of the trifluoroacetic acid group enhances solubility, facilitating binding to molecular targets. This binding can influence protein conformation and activity, thereby affecting metabolic pathways .
Isoleucylleucine has diverse applications across several scientific domains:
Isoleucylleucine (Ile-Leu), a dipeptide composed of isoleucine and leucine, originates from branched-chain amino acid (BCAA) biosynthetic pathways. In prokaryotes, such as Escherichia coli, precursor synthesis initiates with acetohydroxy acid synthase (AHAS), which catalyzes the condensation of pyruvate with α-ketobutyrate (for isoleucine) or two pyruvate molecules (for leucine/valine). This reaction requires thiamine pyrophosphate (TPP) as a cofactor and is feedback-inhibited by end-products [1]. Subsequent steps involve ketol-acid reductoisomerase (KARI), which isomerizes and reduces acetohydroxy acids, and dihydroxy-acid dehydratase (DHAD), generating α-keto acids [1].
Eukaryotic systems (e.g., plants, fungi) share core enzymes but localize biosynthesis differently. For example, AHAS is chloroplast-localized in plants and serves as a herbicide target [1]. Mitochondrial branched-chain aminotransferase (BCAT) catalyzes the final transamination step, converting α-keto-β-methylvalerate (KMV) to isoleucine and α-ketoisocaproate (KIC) to leucine [6]. These precursors are then activated by aminoacyl-tRNA synthetases (aaRS) for ribosomal dipeptide assembly.
Table 1: Key Enzymes in BCAA Precursor Synthesis
| Enzyme | Function | Cofactors | Localization (Eukaryotes) |
|---|---|---|---|
| AHAS | Condenses pyruvate/α-ketobutyrate | TPP, FAD, Mg²⁺ | Chloroplasts (Plants) |
| KARI | Reduces/Isomerizes acetohydroxy acids | NADPH, Mg²⁺ | Cytosol/Mitochondria |
| DHAD | Dehydrates dihydroxy acids | [4Fe-4S] cluster | Mitochondria |
| BCAT | Transaminates α-keto acids to BCAAs | Pyridoxal 5′-phosphate (PLP) | Mitochondria/Cytosol |
Peptide bond formation in Ile-Leu occurs via two distinct mechanisms:
Table 2: Ribosomal vs. Non-Ribosomal Peptide Bond Formation
| Feature | Ribosomal Pathway | Non-Ribosomal Pathway |
|---|---|---|
| Template | mRNA-dependent | Template-independent |
| Energy Source | GTP (for elongation) | ATP (for adenylation) |
| Amino Acid Scope | Proteinogenic only | Includes D-amino acids, modified |
| Key Catalytic Site | rRNA peptidyl transferase center | Condensation (C) domain |
BCAA biosynthesis is tightly regulated at genetic levels:
Metabolic flux studies reveal compartmentalized BCAA trafficking:
Table 3: Metabolic Fluxes of BCAA/Keto Acids Across Organs (Postprandial State)
| Metabolite | Skeletal Muscle Flux | Liver Flux | Kidney Flux |
|---|---|---|---|
| BCKAs | Release: 46.2 µmol/kg/4h | Uptake: 200 µmol/kg/4h | Release: 10.0 µmol/kg/4h |
| Isoleucine | Net uptake | Net catabolism | Minor release |
| HMB | Not detected | Release: 0.76 µmol/kg/4h | Uptake |
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